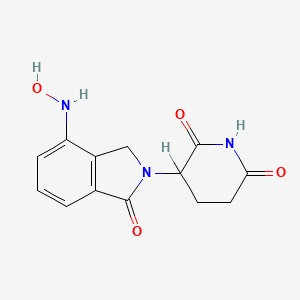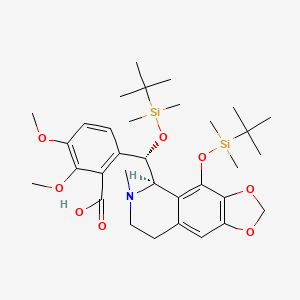
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid: is a complex organic compound with the molecular formula C33H51NO8Si2 and a molecular weight of 645.931 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceutical agents and has applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction typically involves the use of TBDMS chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl groups.
Aplicaciones Científicas De Investigación
Biology: In biological research, it is used to study the metabolism and pharmacokinetics of related compounds. It serves as a model compound for understanding the behavior of silyl-protected molecules in biological systems.
Medicine: The compound is involved in the synthesis of drugs that target specific pathways in the body. It is used in the development of antitussive agents and other therapeutic compounds.
Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules. It is also used in the production of high-purity reagents and reference materials .
Mecanismo De Acción
The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid involves its role as a protecting group in organic synthesis. The TBDMS groups protect hydroxyl functionalities from unwanted reactions during multi-step synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl groups .
Comparación Con Compuestos Similares
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol: An intermediate in the synthesis of Desmethylnarcotine, an impurity of Narcotoline.
tert-Butyldimethylsilyl Chloride: A versatile protecting reagent for alcohols, amines, and carboxylic acids.
Uniqueness: O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid is unique due to its dual role as both a protecting group and an intermediate in the synthesis of complex organic molecules. Its ability to undergo selective deprotection under mild conditions makes it valuable in multi-step organic synthesis .
Propiedades
Fórmula molecular |
C33H51NO8Si2 |
|---|---|
Peso molecular |
645.9 g/mol |
Nombre IUPAC |
6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C33H51NO8Si2/c1-32(2,3)43(10,11)41-27(21-14-15-22(37-8)28(38-9)25(21)31(35)36)26-24-20(16-17-34(26)7)18-23-29(40-19-39-23)30(24)42-44(12,13)33(4,5)6/h14-15,18,26-27H,16-17,19H2,1-13H3,(H,35,36)/t26-,27+/m1/s1 |
Clave InChI |
ADUNECVYEYYPON-SXOMAYOGSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)C(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)C(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
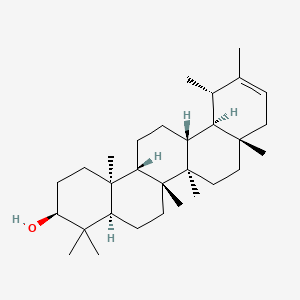

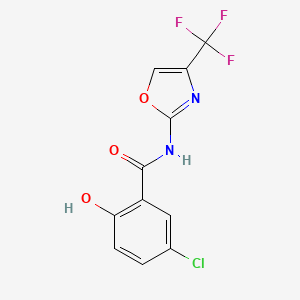
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
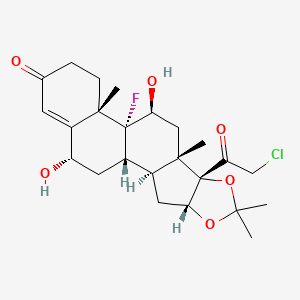
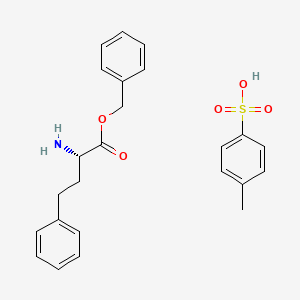



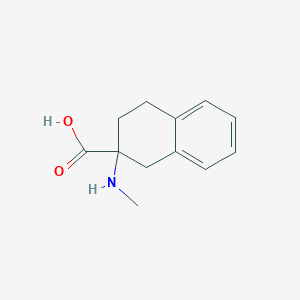
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
